4-Bromoisoquinolin-8-ol
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Overview
Description
4-Bromoisoquinolin-8-ol is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the fourth position and a hydroxyl group at the eighth position on the isoquinoline ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromoisoquinolin-8-ol can be synthesized through several methods. One common method involves the bromination of isoquinolin-8-ol. This process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform .
Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This reaction is carried out using palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) as the solvent .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromoisoquinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted isoquinolines.
Oxidation: Formation of isoquinolin-8-one derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Scientific Research Applications
4-Bromoisoquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromoisoquinolin-8-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Lacks the hydroxyl group at the eighth position.
8-Bromoisoquinolin-4-ol: Has the bromine atom at the eighth position and hydroxyl group at the fourth position.
Isoquinolin-8-ol: Lacks the bromine atom.
Uniqueness
4-Bromoisoquinolin-8-ol is unique due to the specific positioning of the bromine atom and hydroxyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-bromoisoquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOYPNNECSMYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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